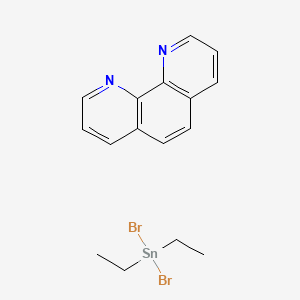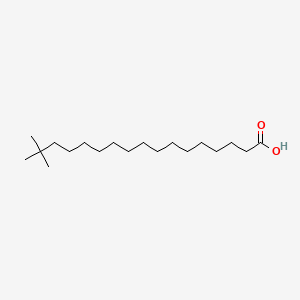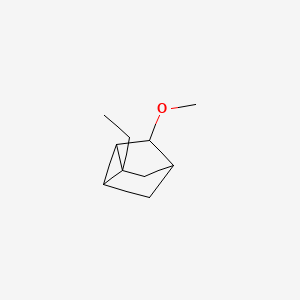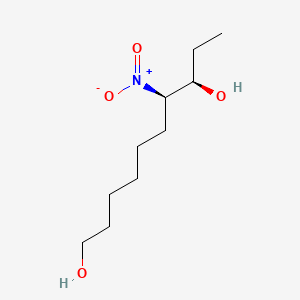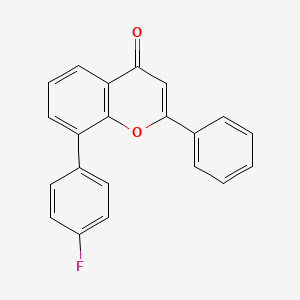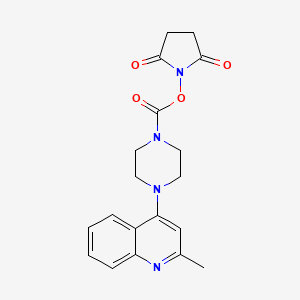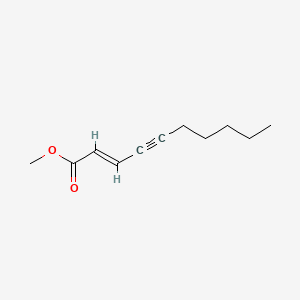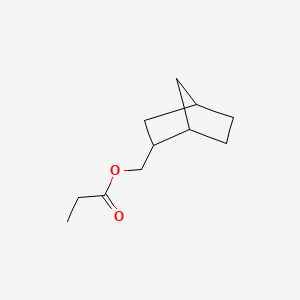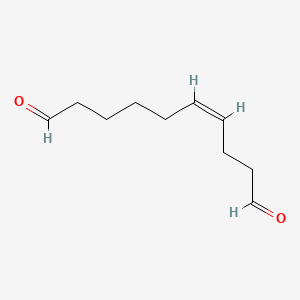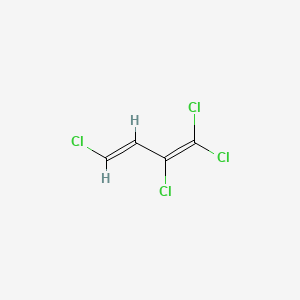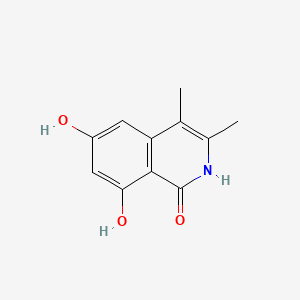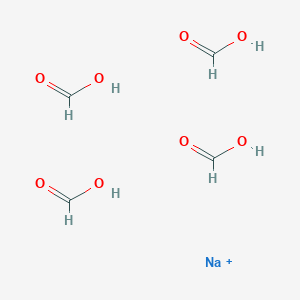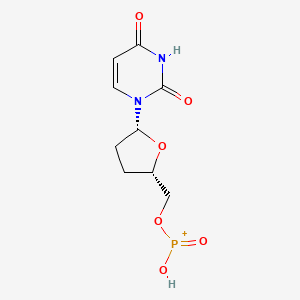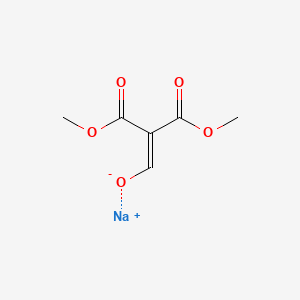
Sodium dimethyl (oxidomethylene)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium dimethyl (oxidomethylene)malonate is a chemical compound with the molecular formula C6H7NaO5. It is a sodium salt derivative of dimethyl malonate, characterized by the presence of an oxidomethylene group. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium dimethyl (oxidomethylene)malonate typically involves the esterification of cyanoacetic acid with methanol in the presence of a sulfuric acid catalyst, resulting in the formation of dimethyl malonate. This intermediate is then treated with sodium methoxide to yield the sodium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium dimethyl (oxidomethylene)malonate undergoes various chemical reactions, including:
Hydrolysis: Acidic hydrolysis of the ester groups leads to the formation of carboxylic acids.
Decarboxylation: Upon heating, the compound undergoes decarboxylation to yield enols, which tautomerize to carboxylic acids.
Common Reagents and Conditions:
Bases: Sodium ethoxide, sodium methoxide
Acids: Hydrochloric acid, sulfuric acid
Solvents: Ethanol, methanol
Major Products:
Alkylated Malonates: Formed through alkylation reactions
Carboxylic Acids: Resulting from hydrolysis and decarboxylation
Applications De Recherche Scientifique
Sodium dimethyl (oxidomethylene)malonate finds applications in various scientific research fields:
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition studies.
Industry: Utilized in the production of polymers, coatings, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of sodium dimethyl (oxidomethylene)malonate involves its conversion to reactive intermediates, such as enolates, which participate in nucleophilic substitution reactions. The compound’s reactivity is primarily due to the presence of the oxidomethylene group, which enhances its nucleophilicity and facilitates various chemical transformations .
Comparaison Avec Des Composés Similaires
Diethyl Malonate: Another ester of malonic acid, commonly used in similar synthetic applications.
Dimethyl Malonate: The parent compound, lacking the sodium and oxidomethylene groups.
Ethyl Acetoacetate: A related compound used in acetoacetic ester synthesis.
Uniqueness: Sodium dimethyl (oxidomethylene)malonate is unique due to its enhanced reactivity and versatility in organic synthesis. The presence of the sodium ion and oxidomethylene group distinguishes it from other malonate esters, providing unique reactivity patterns and applications .
Propriétés
Numéro CAS |
25064-07-7 |
|---|---|
Formule moléculaire |
C6H7NaO5 |
Poids moléculaire |
182.11 g/mol |
Nom IUPAC |
sodium;3-methoxy-2-methoxycarbonyl-3-oxoprop-1-en-1-olate |
InChI |
InChI=1S/C6H8O5.Na/c1-10-5(8)4(3-7)6(9)11-2;/h3,7H,1-2H3;/q;+1/p-1 |
Clé InChI |
GTSNNLKEYYAUGF-UHFFFAOYSA-M |
SMILES canonique |
COC(=O)C(=C[O-])C(=O)OC.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


